molecular formula C21H19ClN4O3 B11161644 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11161644
M. Wt: 410.9 g/mol
InChI Key: PDIASIAGEDISQR-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features both indole and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the quinazolinone moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can significantly enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the indole or quinazolinone rings, potentially leading to new derivatives with altered biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties may bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its combination of indole and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C21H19ClN4O3/c22-14-5-6-17-16(11-14)13(12-24-17)7-9-23-19(27)8-10-26-20(28)15-3-1-2-4-18(15)25-21(26)29/h1-6,11-12,24H,7-10H2,(H,23,27)(H,25,29)

InChI Key

PDIASIAGEDISQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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